2,5-Dimethyl-3-hexene-2,5-diol
Description
Contextualization within Unsaturated Aliphatic Diol Chemistry
Unsaturated aliphatic diols are a class of organic compounds characterized by a carbon chain containing at least one carbon-carbon double or triple bond and two hydroxyl (-OH) groups. wikipedia.org These compounds are significant in organic synthesis, serving as key intermediates and monomers. The presence of both alkene and alcohol functional groups allows for a wide range of chemical transformations.
Diols, in general, are used in polymerization reactions to form products like polyesters and polyurethanes. wikipedia.org The introduction of unsaturation into the diol backbone, as seen in 2,5-Dimethyl-3-hexene-2,5-diol, provides a site for further reactions, such as free-radical addition, making them valuable for creating cross-linked polymers and other advanced materials. nih.govresearchgate.net Unsaturated diols can participate in various chemical reactions involving their double bonds, including polymerization, alkylation, and metathesis. google.com This dual reactivity makes them valuable precursors for a variety of specialty chemicals.
Structural Features and Stereoisomeric Considerations of this compound
The chemical structure of this compound consists of a six-carbon chain with a double bond between the third and fourth carbon atoms. Two methyl groups and two hydroxyl groups are attached to the second and fifth carbon atoms.
Key Structural Features:
Two Tertiary Hydroxyl Groups (-OH): The hydroxyl groups are attached to tertiary carbons, which influences their reactivity.
Internal Carbon-Carbon Double Bond (C=C): The central double bond is a key site for various addition reactions.
A critical aspect of this compound's structure is the potential for stereoisomerism. The restricted rotation around the carbon-carbon double bond leads to the existence of two geometric isomers: cis (Z) and trans (E). nist.govlookchem.com
cis (Z)-2,5-Dimethyl-3-hexene-2,5-diol: In this isomer, the substituent groups on the carbons of the double bond are oriented on the same side.
trans (E)-2,5-Dimethyl-3-hexene-2,5-diol: In this isomer, the substituent groups are on opposite sides of the double bond.
These different spatial arrangements can lead to variations in the physical and chemical properties of the isomers, such as melting point, boiling point, and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H16O2 nist.gov |
| Molecular Weight | 144.21 g/mol nist.gov |
| Isomers | (Z)-2,5-Dimethyl-3-hexene-2,5-diol, (E)-2,5-Dimethyl-3-hexene-2,5-diol nist.gov |
Historical Context and Evolution of Research on Hexene-Diols
The study of hexene-diols is closely linked to the development of acetylene (B1199291) chemistry. The precursor to this compound is the well-known acetylenic diol, 2,5-Dimethyl-3-hexyne-2,5-diol (B86746). sigmaaldrich.comchemicalbook.com This compound is synthesized through the reaction of acetone (B3395972) with acetylene. nih.gov
Early research focused on the synthesis and characterization of these acetylenic diols. chemicalbook.comchemicalbook.com A significant step in the evolution of this research was the development of catalytic hydrogenation processes. By using specific catalysts, such as palladium, the triple bond in 2,5-Dimethyl-3-hexyne-2,5-diol can be selectively reduced to a double bond, yielding this compound. chemicalbook.comacs.org Initial studies in the mid-20th century worked to correctly identify and synthesize the distinct cis and trans isomers of the ethylenic glycol. acs.org The ability to control this hydrogenation to produce either the cis or trans isomer has been a key area of investigation.
Current Research Landscape and Potential Directions for this compound
Current research continues to explore the utility of this compound and related unsaturated diols as versatile chemical intermediates.
Detailed Research Findings:
Polymer Synthesis: Unsaturated diols are used as monomers for creating biodegradable and functional polyesters. nih.govresearchgate.net The double bond in the polymer backbone allows for cross-linking, which can be used to create materials for tissue scaffolds and drug delivery vehicles. nih.gov
Organic Synthesis: The dual functionality of the molecule allows it to be a precursor in the synthesis of a variety of organic compounds, including fragrances and other specialty chemicals. lookchem.com Its reactive groups can undergo oxidation, reduction, and substitution reactions. lookchem.com
Catalysis: Research has explored the use of diols in various catalytic processes. For instance, diols can be used to modify the properties of zeolites for applications in cracking reactions. acs.org
Potential Future Directions:
Stereoselective Synthesis: Developing more efficient and highly selective catalysts for the synthesis of either the pure cis or trans isomer remains a significant goal. This would allow for a more precise design of molecules and polymers with specific properties.
Novel Polymer Architectures: The unique structure of this compound could be exploited to create novel polymer architectures with tailored thermal and mechanical properties.
Bio-based Chemicals: As the chemical industry moves towards more sustainable feedstocks, the synthesis of diols from renewable resources is an area of growing interest. While this specific diol is often derived from petrochemical sources, research into the production of diols from biomass could provide more sustainable routes in the future.
Structure
3D Structure
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,5-dimethylhex-3-ene-2,5-diol |
InChI |
InChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3 |
InChI Key |
CPEMSVQIDGEZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC(C)(C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dimethyl 3 Hexene 2,5 Diol
Stereo- and Regioselective Synthesis via Alkyne Reduction
The partial reduction of alkynes is a cornerstone of stereoselective alkene synthesis. libretexts.org By selecting the appropriate catalyst and reaction conditions, either the cis or trans isomer of 2,5-Dimethyl-3-hexene-2,5-diol can be preferentially formed from 2,5-Dimethyl-3-hexyne-2,5-diol (B86746).
Catalytic Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol
Catalytic hydrogenation is a widely used method for the reduction of alkynes. jove.com To achieve partial hydrogenation to the alkene without complete reduction to the alkane, "poisoned" or deactivated catalysts are employed. youtube.comorgoreview.com This approach is particularly effective for synthesizing cis-alkenes. orgoreview.com
The most common catalyst for the syn-hydrogenation of alkynes to cis-alkenes is the Lindlar catalyst. orgoreview.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, such as lead acetate (B1210297) and quinoline (B57606). jove.comorgoreview.com The poison deactivates the most active sites on the palladium surface, which prevents over-reduction of the initially formed cis-alkene to the corresponding alkane. orgoreview.com Another similar system is palladium on barium sulfate. orgoreview.com
The choice of solvent and reaction conditions can also influence the selectivity of the hydrogenation. Solvents like ethyl acetate or hexane (B92381) are typically used. The reaction is generally carried out at room temperature and slightly elevated hydrogen pressure.
| Catalyst System | Support | Poison | Typical Product |
| Lindlar Catalyst | Calcium Carbonate | Lead Acetate, Quinoline | cis-Alkene |
| Palladium | Barium Sulfate | Quinoline | cis-Alkene |
This table summarizes common catalyst systems for cis-alkene formation from alkynes.
A study comparing a novel Pd-(CaCO3)n catalyst to a commercial Lindlar catalyst for the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol showed a significantly higher initial turnover frequency for the novel catalyst. csic.es
The mechanism of catalytic hydrogenation on a metal surface involves several key steps. jove.com First, molecular hydrogen is adsorbed onto the surface of the metal catalyst, leading to the dissociation of the H-H bond and the formation of metal-hydride bonds. jove.com The alkyne then coordinates to the metal surface. jove.com The reaction proceeds through the sequential addition of two hydrogen atoms to the same face of the alkyne, a process known as syn-addition. jove.comyoutube.com This syn-addition is responsible for the formation of the cis-alkene. youtube.com The alkene product has a lower affinity for the catalyst surface than the alkyne, which helps to prevent further hydrogenation to the alkane, especially when a poisoned catalyst is used. wikipedia.org
Dissolving Metal Reductions for trans-Alkene Synthesis (e.g., Sodium in Liquid Ammonia)
To obtain the trans-isomer of this compound, a dissolving metal reduction is the method of choice. libretexts.orgmasterorganicchemistry.com This reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) at low temperatures. libretexts.orgyoutube.com
The mechanism of the dissolving metal reduction involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion intermediate. youtube.comyoutube.com This intermediate is then protonated by the ammonia solvent to give a vinylic radical. orgoreview.com A second electron transfer from another sodium atom to the vinylic radical produces a vinylic anion. youtube.com The stereochemistry of the final product is determined at this stage; the trans-vinylic anion is more stable than the cis-isomer due to reduced steric repulsion between the substituent groups. youtube.comyoutube.com A final protonation of the vinylic anion by ammonia yields the trans-alkene. youtube.com
| Reagent System | Key Intermediate | Stereochemical Outcome |
| Sodium in Liquid Ammonia | Radical anion, Vinylic radical, Vinylic anion | trans-Alkene |
This table outlines the key aspects of dissolving metal reduction for trans-alkene synthesis.
Approaches via Functional Group Interconversions
An alternative strategy for the synthesis of this compound involves the modification of an existing alkene backbone.
Hydroxylation of 2,5-Dimethyl-3-hexene Derivatives
The dihydroxylation of an alkene, such as 2,5-Dimethyl-3-hexene, can yield the desired diol. This can be achieved through various methods, including syn-dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412), or anti-dihydroxylation via the formation of an epoxide followed by acid-catalyzed ring-opening. The stereochemistry of the starting alkene (cis or trans-2,5-Dimethyl-3-hexene) will dictate the stereochemistry of the resulting diol. For instance, syn-dihydroxylation of cis-2,5-Dimethyl-3-hexene would yield the meso-diol, while the same reaction on the trans-isomer would produce a racemic mixture of enantiomers.
Reductive Pathways from Peroxy Precursors
The synthesis of diols through the reduction of peroxy precursors represents a viable, though less common, pathway. Organic peroxides, particularly those that can be formed from corresponding alkenes or other precursors, can be reduced to their corresponding diols. While literature specifically detailing the synthesis of this compound from a direct peroxy-analogue is scarce, the underlying chemical principle is well-established. The saturated analogue, 2,5-Dimethyl-2,5-hexanediol (B89615), is a known intermediate in the preparation of the peroxide 2,5-Dimethyl-2,5-bis(tert-butyl-peroxy)hexane, which is used in polymer production. chemicalbook.com
The conceptual reductive pathway would involve a precursor such as a cyclic peroxide or a hydroperoxide formed at the allylic positions. Reduction of the peroxide linkage (O-O) to two hydroxyl groups (OH) can be achieved using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), or catalytic hydrogenation. The choice of reagent is critical to ensure the preservation of the carbon-carbon double bond within the this compound structure. Catalytic methods are often preferred for their selectivity under controlled conditions.
Novel Synthetic Strategies for Alkene Diol Formation
Modern organic synthesis emphasizes control over molecular geometry. For a molecule like this compound, where cis and trans isomers are possible, stereoselectivity is paramount.
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of a C=C double bond. wikipedia.org This method is particularly valuable for creating alkenes with a high degree of regiocontrol.
To synthesize this compound, a conceptual Wittig approach would involve coupling two smaller fragments. For instance, a protected version of 2-hydroxy-2-methyl-3-oxobutane could be reacted with a Wittig reagent generated from a protected 2-halo-2-propanol. The use of protecting groups on the hydroxyl moieties is essential to prevent them from interfering with the ylide formation or the carbonyl reaction.
The stereochemical outcome of the Wittig reaction depends significantly on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (with alkyl substituents) typically lead to the formation of (Z)-alkenes, or cis-isomers.
Stabilized ylides (with electron-withdrawing groups) predominantly yield (E)-alkenes, or trans-isomers. organic-chemistry.org
A significant drawback of the Wittig reaction is the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate purification and presents environmental concerns regarding waste. Furthermore, the reaction can be challenging with sterically hindered ketones, which may require an excess of the Wittig reagent to achieve good yields. acs.org
Conceptual Wittig Synthesis Data
| Reactant A (Carbonyl) | Reactant B (Wittig Reagent Precursor) | Expected Major Isomer | Key Considerations |
|---|---|---|---|
| Protected 2-hydroxy-2-methyl-3-oxobutane | (1-methyl-1-triphenylphosphonium)ethanol halide (non-stabilized ylide) | (Z)-2,5-Dimethyl-3-hexene-2,5-diol | Requires protecting groups (e.g., silyl (B83357) ethers) for hydroxyls. Generates triphenylphosphine oxide waste. |
| Protected 2-hydroxy-2-methyl-3-oxobutane | Wittig-Horner-Emmons reagent (e.g., phosphonate (B1237965) ester) | (E)-2,5-Dimethyl-3-hexene-2,5-diol | Generally provides better yields for hindered ketones and easier byproduct removal. |
Hydroboration-protonolysis is a classic method for the syn-addition of hydrogen across a triple bond, reliably producing cis-(Z)-alkenes from alkynes. The most direct and industrially relevant route to this compound is not from an alkene, but rather through the partial reduction of its alkyne precursor, 2,5-Dimethyl-3-hexyne-2,5-diol . chemicalbook.com
This precursor is readily synthesized from the reaction of acetone (B3395972) and acetylene (B1199291). chemicalbook.comgoogle.com The subsequent transformation to the target alkene diol is achieved via catalytic semi-hydrogenation. This method is a cornerstone of stereoselective synthesis. By selecting an appropriate catalyst, the hydrogenation can be stopped at the alkene stage, preventing full saturation to the alkane diol.
The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison like quinoline or lead acetate, is famously used for this purpose. The poison deactivates the most active sites on the palladium surface, ensuring that the alkyne is reduced to a cis-alkene without further reduction.
Catalytic Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol
| Catalyst | Typical Conditions | Primary Product | Yield/Selectivity |
|---|---|---|---|
| Lindlar Catalyst (Pd/CaCO₃, poisoned) | H₂ (1 atm), Ethyl Acetate or Hexane, 25°C | (Z)-2,5-Dimethyl-3-hexene-2,5-diol (cis) | High stereoselectivity for the cis-isomer. |
| P-2 Nickel Catalyst | H₂ gas, Ethanol (B145695) | (Z)-2,5-Dimethyl-3-hexene-2,5-diol (cis) | An alternative to Lindlar's catalyst, often providing high cis-selectivity. |
| Sodium in Liquid Ammonia | NH₃(l), -78°C | (E)-2,5-Dimethyl-3-hexene-2,5-diol (trans) | Classic dissolving metal reduction provides the trans-isomer via a radical anion intermediate. |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through this lens.
Atom Economy : The initial synthesis of the precursor, 2,5-Dimethyl-3-hexyne-2,5-diol, from two molecules of acetone and one molecule of acetylene is an addition reaction. In principle, it has 100% atom economy, as all atoms from the reactants are incorporated into the final product. This aligns perfectly with green chemistry ideals.
Catalysis over Stoichiometric Reagents : The preferred route via catalytic hydrogenation of the alkyne diol is far superior to a potential Wittig route from a green chemistry perspective. Catalytic processes use small amounts of a catalyst (e.g., palladium on carbon) that can be recycled, whereas the Wittig reaction produces a full equivalent of triphenylphosphine oxide waste. chemicalbook.com
Safer Solvents and Reaction Conditions : Industrial processes for the synthesis of the alkyne diol precursor have been developed using solvents like o-xylene (B151617) or even eliminating solvents. google.com The catalytic hydrogenation step can often be carried out in relatively benign solvents like ethanol or ethyl acetate under moderate pressure and temperature, reducing energy consumption and safety risks. chemicalbook.com
Process Intensification : A patented one-step process describes the synthesis of 2,5-dimethyl-2,5-hexanediol (the saturated diol) by combining the initial ethynylation and subsequent hydrogenation in a single reactor system, which simplifies the process, minimizes waste, and shortens the technological route. google.com Applying this concept to isolate the intermediate alkene diol could represent a significant green advancement.
Green Chemistry Evaluation of Synthetic Routes
| Synthetic Step | Green Principle | Evaluation | Reference |
|---|---|---|---|
| Acetone + Acetylene → Alkyne Diol | Atom Economy | Excellent (100% theoretical atom economy). | chemicalbook.comgoogle.com |
| Alkyne Diol → Alkene Diol (Catalytic Hydrogenation) | Use of Catalysis | Highly efficient; avoids stoichiometric waste. The catalyst can be recovered and reused. | chemicalbook.com |
| Conceptual Wittig Synthesis | Waste Prevention | Poor; generates stoichiometric triphenylphosphine oxide waste, which has low value and is difficult to separate. | |
| Industrial Processes | Safer Solvents/Conditions | Efforts to use safer solvents and moderate conditions are noted, improving the overall process safety and environmental profile. | google.com |
Stereochemical Characterization and Isomeric Properties of 2,5 Dimethyl 3 Hexene 2,5 Diol
Detailed Analysis of cis- and trans--Isomers
2,5-Dimethyl-3-hexene-2,5-diol exists as two geometric isomers: cis (Z) and trans (E). The designation depends on the orientation of the substituent groups on each carbon of the C3=C4 double bond. In the cis isomer, the higher-priority groups on each carbon are on the same side of the double bond plane, while in the trans isomer, they are on opposite sides. ontosight.ai For this compound, the carbon chains attached to the double bond are the priority groups.
The trans-(E)-isomer is generally the more thermodynamically stable of the two. This increased stability arises from reduced steric strain, as the bulky 2-hydroxy-2-propyl groups are positioned on opposite sides of the double bond, minimizing unfavorable steric interactions. Conversely, the cis-(Z)-isomer experiences greater steric hindrance due to the proximity of these groups on the same side of the double bond. This structural difference is expected to result in variations in physical properties; for instance, the less symmetrical shape of the cis isomer often leads to a lower melting point and a less ordered structure in the solid state compared to the more efficiently packing trans form.
The table below summarizes the identifiers for both isomers.
| Property | trans-2,5-Dimethyl-3-hexene-2,5-diol | cis-2,5-Dimethyl-3-hexene-2,5-diol |
| Systematic Name | (3E)-2,5-dimethylhex-3-ene-2,5-diol | (3Z)-2,5-dimethylhex-3-ene-2,5-diol |
| CAS Registry Number | 927-81-1 nist.gov | 6117-86-8 nist.govchemicalbook.com |
| Molecular Formula | C₈H₁₆O₂ nist.gov | C₈H₁₆O₂ nist.gov |
| Molecular Weight | 144.21 g/mol nist.govnih.gov | 144.21 g/mol nist.gov |
| Synonyms | (E)-2,5-Dimethylhex-3-ene-2,5-diol | (Z)-2,5-Dimethylhex-3-ene-2,5-diol |
Configurational Assignments and Stereochemical Purity Determination
The absolute configuration at the double bond of this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (E) and (Z) designations. Differentiating between the synthesized isomers and determining the stereochemical purity of a sample relies on various analytical techniques.
Spectroscopic methods are paramount in this process. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for distinguishing between cis and trans isomers. The chemical shifts and coupling constants of the vinylic protons (on C3 and C4) and the methyl protons are typically distinct for each isomer due to their different magnetic environments. The steric compression in the cis isomer can cause its proton signals to appear at different chemical shifts compared to the less hindered trans isomer.
Chromatographic techniques, such as gas chromatography (GC), are also employed to separate the isomers and quantify their relative amounts, thereby assessing the stereochemical purity of a sample. datapdf.com For the related compound 2,5-dimethyl-3-hexyne-2,5-diol (B86746), GC is used to determine purity, highlighting its utility for similar molecules. The different boiling points and polarities arising from the distinct molecular shapes of the cis and trans isomers allow for their separation on a chromatographic column.
Conformational Analysis and Molecular Dynamics of this compound
Computational chemistry provides significant insight into the molecule's conformational landscape. Methods such as ab initio and Density Functional Theory (DFT) can be used to calculate the potential energy surface and identify stable conformers. researchgate.net For similar linear alkenes, the most stable conformations tend to be those that minimize torsional strain by adopting a staggered arrangement along the C-C single bonds, with a preference for an anti-periplanar geometry.
Furthermore, the presence of terminal hydroxyl groups introduces the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen of one hydroxyl group and the oxygen of the other, or between a hydroxyl group and the π-electron system of the double bond. Such interactions can stabilize specific conformations that might otherwise be less favorable. Molecular dynamics simulations can complement these static calculations by modeling the dynamic behavior of the molecule, showing how it transitions between different conformations over time at a given temperature. broadinstitute.orgresearchgate.net
Influence of Stereochemistry on Intermolecular Interactions in Crystalline States
The stereochemistry of the double bond has a profound impact on how molecules of this compound pack in the solid state and the nature of their intermolecular interactions. The different shapes of the cis and trans isomers lead to distinct crystal packing arrangements.
A crystallographic study of trans-2,5-dimethyl-3-hexene-2,5-diol has shown that it crystallizes in a monoclinic system. rug.nl In the crystal lattice, the molecules are connected by hydrogen bonds, forming a three-dimensional network. This ordered arrangement is facilitated by the relatively linear and symmetric shape of the trans isomer, which allows for efficient packing and strong, directional hydrogen bonding. The study also noted that one of the two independent half-molecules in the asymmetric unit is disordered, a common phenomenon in symmetric molecules. rug.nl
The table below presents available crystallographic data for the trans isomer.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Monoclinic | Not specified in abstract | Data not available | Data not available | Data not available | Data not available | rug.nl |
(Note: Specific unit cell parameters were not available in the provided search result abstracts.)
Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethyl 3 Hexene 2,5 Diol
Reactions Involving the Carbon-Carbon Double Bond
The alkene moiety in 2,5-dimethyl-3-hexene-2,5-diol is the site of various addition and oxidation reactions. The electron-rich nature of the double bond makes it susceptible to attack by electrophiles.
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond of this compound readily undergoes electrophilic addition reactions. Due to the high electron density of the double bond, it can be attacked by electrophiles, leading to the formation of various addition products. For instance, the reaction with halogens like bromine (Br₂) results in the formation of the corresponding trans-addition product, 2,5-dimethyl-3,4-dibromo-2,5-hexanediol. researchgate.net This stereochemical outcome is attributed to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. researchgate.net Similarly, the addition of hydrohalic acids (like HBr) would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, although in this symmetrical molecule, this distinction is moot.
The mechanism for these reactions generally involves the initial attack of the electrophile on the π-electrons of the double bond, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The stability of the carbocation can influence the reaction pathway and potentially lead to rearrangements, although the tertiary nature of the carbons adjacent to the double bond already provides significant stabilization.
Stereoselective Oxidation Reactions (e.g., Epoxidation, Dihydroxylation with various reagents)
The double bond of this compound can be stereoselectively oxidized to form epoxides and diols.
Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert alkenes into epoxides. libretexts.org The reaction is concerted, with the peroxyacid delivering an oxygen atom to the double bond in a syn-addition fashion. libretexts.org The stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this would result in the formation of 2,5-dimethyl-3,4-epoxy-2,5-hexanediol. The steric hindrance from the bulky tert-butyl groups can influence the direction of approach of the epoxidizing agent. Another method for epoxidation involves reacting the alkene with N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (B87167) (DMSO), which proceeds through a β-bromoalkoxydimethylsulfonium ion intermediate. uga.edu
Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with hydroxyl groups on adjacent carbons) can be achieved through different reagents, leading to either syn or anti-dihydroxylation.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or cold, alkaline potassium permanganate (B83412) (KMnO₄) result in the syn-addition of two hydroxyl groups across the double bond. libretexts.org This process involves the formation of a cyclic intermediate (an osmate ester in the case of OsO₄) which is then hydrolyzed to give the syn-diol. libretexts.org
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The acidic hydrolysis of the epoxide proceeds via an Sₙ2-like attack of a water molecule on the protonated epoxide, leading to the formation of a trans-diol. libretexts.org
| Oxidation Reaction | Reagent(s) | Product | Stereochemistry |
| Epoxidation | m-CPBA | 2,5-Dimethyl-3,4-epoxy-2,5-hexanediol | Syn-addition |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 2,5-Dimethyl-3,4-hexanediol | Syn-addition |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2,5-Dimethyl-3,4-hexanediol | Anti-addition |
Hydrogenation to the Saturated Analog, 2,5-Dimethyl-2,5-hexanediol (B89615)
The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation to yield its saturated counterpart, 2,5-dimethyl-2,5-hexanediol. chemicalbook.comnih.gov This reaction is typically carried out by treating the unsaturated diol with hydrogen gas (H₂) in the presence of a metal catalyst. chemicalbook.com
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. chemicalbook.com The reaction is generally performed under mild to moderate hydrogen pressure and temperature. chemicalbook.com The hydrogenation process involves the syn-addition of two hydrogen atoms across the double bond, where both hydrogens add to the same face of the alkene. This occurs on the surface of the metal catalyst.
The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, palladium-based catalysts are often highly effective for the hydrogenation of carbon-carbon double bonds. researchgate.net The reaction is generally exothermic.
| Catalyst | Conditions | Product |
| Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., ethanol) | 2,5-Dimethyl-2,5-hexanediol |
| Platinum Oxide (PtO₂) | H₂ gas, solvent (e.g., ethanol) | 2,5-Dimethyl-2,5-hexanediol |
| Raney Nickel | H₂ gas, solvent (e.g., ethanol) | 2,5-Dimethyl-2,5-hexanediol |
Cycloaddition Chemistry of this compound
The alkene functionality of this compound can participate in cycloaddition reactions. These reactions involve the formation of a cyclic product through the interaction of the π-system of the alkene with another reactive species. One notable example is the ene reaction. In this type of reaction, an "ene" (the alkene) reacts with an "enophile" (a compound with a multiple bond) to form a new bond with the migration of a hydrogen atom and a reorganization of the double bonds.
For instance, this compound could potentially react with enophiles like maleic anhydride (B1165640) or diethyl azodicarboxylate. The steric hindrance caused by the two methyl groups on the carbons adjacent to the double bond could influence the reactivity and stereoselectivity of such cycloaddition reactions.
Transformations Involving the Hydroxyl Functionalities
The two tertiary hydroxyl groups in this compound are also key sites for chemical reactions.
Nucleophilic Reactivity of Hydroxyl Centers
The oxygen atoms of the hydroxyl groups in this compound possess lone pairs of electrons, making them nucleophilic. guidechem.com This nucleophilicity allows them to participate in a variety of reactions, such as esterification and etherification.
Esterification: In the presence of an acid catalyst or a coupling agent, the hydroxyl groups can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The steric hindrance around the tertiary hydroxyl centers might necessitate more forcing reaction conditions compared to primary or secondary alcohols.
Pinacol (B44631) Rearrangement-like Reactions: Although a classic pinacol rearrangement requires a vicinal diol, acid-catalyzed reactions of this compound can exhibit similar mechanistic features. readchemistry.com Protonation of a hydroxyl group followed by the loss of water would generate a tertiary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift could lead to a rearranged and potentially more stable carbocation, which can then be trapped by a nucleophile or undergo elimination to form a new alkene. The presence of the double bond adds another layer of complexity and potential reaction pathways.
Reductive Elimination Reactions Leading to Dienes
The conversion of vicinal diols to alkenes is a fundamental transformation in organic synthesis, and in the case of this compound, this can lead to the formation of conjugated dienes. While direct reductive elimination of this compound to a diene is a plausible transformation, the more commonly documented pathway to the corresponding diene, 2,5-dimethyl-2,4-hexadiene (B125384), involves the dehydration of the saturated analogue, 2,5-dimethyl-2,5-hexanediol, or other precursors. google.comgoogle.comresearchgate.net
These elimination reactions are typically acid-catalyzed and proceed through a carbocation intermediate. The presence of tertiary alcohol functionalities in this compound suggests that under acidic conditions, protonation of a hydroxyl group followed by the loss of water would readily form a stable tertiary carbocation. A subsequent elimination of the second hydroxyl group, potentially facilitated by the formation of a conjugated system, would yield the diene.
The synthesis of 2,5-dimethyl-2,4-hexadiene is of commercial interest as it serves as an intermediate for agricultural chemicals, insecticides, and medicines. google.comgoogle.com Various methods have been developed for its production, often starting from isobutylene (B52900) and isobutyl aldehyde. google.comgoogle.com
Below is a table summarizing conditions for the synthesis of 2,5-dimethyl-2,4-hexadiene from alternative starting materials, which provides context for the formation of this diene.
| Catalyst | Reactants | Phase | Temperature (°C) | Yield of 2,5-dimethyl-2,4-hexadiene (%) | Reference |
| Niobic acid | Isobutylene and/or tert-butyl alcohol and isobutyl aldehyde | Gaseous | 150-350 | - | google.com |
| Mineral acid (e.g., H₂SO₄) | Isobutylene and/or tertiary butanol and isobutyl aldehyde | Liquid | 110-200 | 36-40 | google.com |
| HZSM-5 (Si/Al = 39) | Iso-butyl aldehyde and tert-butyl alcohol | Liquid | 160 | 57.8 | researchgate.net |
Comparative Reactivity and Structure-Reactivity Relationships
The reactivity of this compound is significantly influenced by its molecular structure. The presence of two tertiary alcohol groups, a carbon-carbon double bond, and bulky methyl groups all contribute to its chemical behavior.
A notable aspect of its reactivity is the steric hindrance provided by the methyl groups at the 2 and 5 positions. solubilityofthings.com This steric bulk can influence the accessibility of the hydroxyl groups and the double bond to incoming reagents, potentially slowing down reaction rates compared to less substituted analogues.
In a comparative study of photochemical bromination in nonpolar solvents, this compound was observed to form trans-addition products. researchgate.net This is in contrast to its acetylenic analog, 2,5-dimethyl-3-hexyne-2,5-diol (B86746), which under similar conditions, primarily yields cis-dibromides. This difference in stereochemical outcome suggests that the olefinic and acetylenic compounds may react via different mechanisms under these conditions. researchgate.net The reaction of the alkene is proposed to proceed through a nonchain mechanism, while the alkyne is suggested to react via a chain mechanism. researchgate.net
The presence of both a double bond and hydroxyl groups allows for a variety of potential transformations, including additions to the double bond and reactions of the alcohol functionalities. The interplay between these functional groups can lead to complex reaction pathways.
Investigation of Reaction Mechanisms and Intermediates (e.g., ESR studies of electroreduction intermediates)
The investigation of reaction mechanisms and the detection of transient intermediates are crucial for a comprehensive understanding of chemical reactivity. For unsaturated alcohols like this compound, electrochemical methods coupled with spectroscopic techniques such as Electron Spin Resonance (ESR) provide powerful tools for studying radical intermediates.
While direct ESR studies on the electroreduction of this compound are not prominently detailed in the provided search results, research on the closely related compound, 3-hexyne-2,5-diol (B43900), offers significant insights. researchgate.net In the electroreduction of 3-hexyne-2,5-diol at a platinized platinum electrode, ESR studies using the spin trap phenyl tert-butyl nitrone (PBN) have been employed to detect radical intermediates. researchgate.net
The study of the acetylenic analogue revealed the formation of a 2-hydroxyalkyl radical, CH₃C(OH)CH=CHCH(OH)CH₃, which is the radical derived from this compound. researchgate.net This radical is proposed to be formed through the interaction of atomic hydrogen with the intermediate this compound. The intensity of the ESR spectra corresponding to this radical was found to increase with increasing pH from 1.5 to 5.0. researchgate.net This finding provides direct evidence for the formation of radical species during the electrochemical reduction process and suggests a radical mechanism for the electroreduction of the carbon-carbon triple bond to a double bond.
Such studies highlight the complex nature of electrochemical reactions, which can involve a sequence of electron transfer steps and chemical reactions of the resulting radical and ionic intermediates. researchgate.net The surface nature of the electron transfer at the electrode and the subsequent reactions of the intermediates in the bulk solution are key factors in determining the final products of an electrochemical reaction. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dimethyl 3 Hexene 2,5 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for probing the chemical environments of protons and carbons within a molecule, providing critical information for structural and stereochemical assignments.
Advanced ¹H NMR Studies for Proton Environments and Stereochemical Assignments
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their spatial relationships in 2,5-dimethyl-3-hexene-2,5-diol. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, in related diol structures, the hydroxyl (-OH) protons typically appear as a broad singlet, while the methyl (-CH₃) and alkene (-CH=CH-) protons resonate at characteristic chemical shifts.
In some cases, the ¹H NMR spectra of diastereomers can be resolved, allowing for the determination of their ratios in a mixture. However, for some similar diols, the peaks assigned to the methyl groups around δ 1.5 ppm may overlap, making integration and quantification challenging. acs.org The presence of cis and trans isomers of this compound further complicates the spectra, often requiring advanced NMR techniques for complete assignment. acs.orgacs.org
Table 1: Illustrative ¹H NMR Data for a Related Hexene Derivative
| Assignment | Shift (ppm) |
|---|---|
| A | 4.67 |
| B | 2.00 |
| C | 1.712 |
| D | 1.57 |
| E | 1.33 |
| F | 0.897 |
Note: This data is for 2,5-dimethyl-1-hexene (B1584997) and serves as an example of typical chemical shifts for similar structural motifs. chemicalbook.com
¹³C NMR and 2D NMR Techniques for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton. For similar diols, ¹³C NMR has proven effective in resolving signals for diastereomers where ¹H NMR showed significant overlap, enabling accurate determination of their ratios. acs.org The chemical shifts for the carbons bearing hydroxyl groups and those involved in the double bond are particularly diagnostic. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules with overlapping resonances. These advanced methods help to establish connectivity between protons and carbons, providing definitive structural elucidation.
Table 2: Representative ¹³C NMR Data
| Carbon Type | Typical Chemical Shift (ppm) |
|---|---|
| C-OH | 70–75 |
| C=C | 120–130 |
Note: These are general ranges for similar alkene diols.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. A weaker band corresponding to the C=C stretching vibration of the alkene group is expected in the 1640–1680 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy can also be used to identify the key functional groups. The C=C stretch in non-conjugated alkenes typically gives rise to a signal in the Raman spectrum.
Table 3: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200–3600 |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (144.21 g/mol ). nih.gov The fragmentation pattern provides valuable clues about the molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for identifying and quantifying any impurities or isomers present. rsc.org While GC can sometimes show poor resolution for similar diol diastereomers, the coupled mass spectrometer can still provide definitive identification of the eluting components. acs.org Studies on the decomposition of organic matter have identified 3-hexene-2,5-diol (B45990) using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS), highlighting the power of advanced chromatographic techniques in complex mixture analysis. plos.org
X-ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Analysis of Stereoisomers (e.g., trans-2,5-dimethyl-3-hexene-2,5-diol hemihydrate)
Single crystal X-ray analysis has been successfully employed to determine the solid-state structure of stereoisomers of this compound. An accurate structure determination of trans-2,5-dimethyl-3-hexene-2,5-diol hemihydrate (C₈H₁₆O₂·0.5H₂O) was conducted at a low temperature of 86 K. researchgate.net The monoclinic crystal structure of trans-2,5-dimethyl-3-hexene-2,5-diol has also been reported, revealing that hydrogen bonds connect the molecules to form a three-dimensional network. rug.nl In some cases, one of the independent half molecules in the crystal structure was found to be disordered. rug.nl The formation of a compound between the cis and trans isomers of this compound has also been noted in crystallographic literature. These crystallographic studies provide unambiguous proof of the stereochemistry and detailed insights into the intermolecular interactions in the solid state. researchgate.netresearchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| cis-2,5-Dimethyl-3-hexene-2,5-diol |
| trans-2,5-Dimethyl-3-hexene-2,5-diol |
| trans-2,5-Dimethyl-3-hexene-2,5-diol hemihydrate |
| 2,5-dimethyl-1-hexene |
High-Order and Multipole Refinement for Electron Density Mapping
The precise distribution of electrons within a molecule is fundamental to understanding its chemical bonding and reactivity. For this compound, while direct high-order and multipole refinement studies are not extensively documented in the retrieved literature, significant insights can be drawn from detailed electron density studies performed on closely related acetylenic diols, such as 2,5-dimethyl-3-hexyne-2,5-diol (B86746). These studies employ sophisticated X-ray diffraction techniques and refinement models to map the subtle features of electron density in chemical bonds.
High-order refinement utilizes diffraction data at high scattering angles (large sinθ/λ) to precisely determine atomic positions and thermal parameters, minimizing bias from the valence electron distribution. Subsequently, multipole refinement models the aspherical nature of the electron density around each atom, which arises from chemical bonding and lone pairs. This method moves beyond the simple spherical atom model (Independent Atom Model, IAM) to provide a more detailed picture of the electronic structure. rsc.org
In a study on deuterated 2,5-dimethyl-3-hexyne-2,5-diol, nett X-ray diffraction intensities were determined using various profile analysis procedures. researchgate.net The subsequent least-squares refinements demonstrated that the choice of refinement procedure, particularly using full-angle data for scale determination, was crucial for calculating reliable deformation densities. researchgate.net Deformation density maps (Δρ = ρ_molecule - ρ_IAM) reveal the redistribution of electron density upon bond formation. For the C-C single bonds in 2,5-dimethyl-3-hexyn-2,5-diol, a bonding maximum of 0.32-0.37 eÅ⁻³ was observed at the bond centers. rug.nl These maps visually represent the accumulation of electron density in the bonding regions and around lone pairs, and the depletion of density at atomic nuclei.
The analysis of the Laplacian of the electron density (∇²ρ(r)) is another powerful tool derived from these refinements. It helps to identify regions of local charge concentration (where ∇²ρ(r) < 0), characteristic of covalent bonds and lone pairs, and regions of charge depletion (∇²ρ(r) > 0). rsc.org For the related manganese complex, MeC₅H₄Mn(CO)₂HSiFPh₂, topological parameters at the bond critical points (BCPs), such as the electron density (ρ(r_c)) and the Laplacian, were determined from multipole refinements to characterize the nature of the chemical bonds. rsc.org Similar analyses on this compound would be expected to show distinct charge concentration in the C=C double bond, the C-C single bonds, the C-O bonds, and the lone pair regions of the oxygen atoms. Difference maps for the trans isomer of this compound have shown peaks located at the centers of the C=C bonds, elongated perpendicular to the molecular plane. researchgate.net
Table 1: Representative Electron Density Parameters at Bond Critical Points (BCPs) from Multipole Refinement of a Related Organometallic Complex
| Bond Type | r (Å) | ρ(r_c) (eÅ⁻³) | ∇²ρ(r_c) (eÅ⁻⁵) |
|---|---|---|---|
| Mn−Si | 2.3509 | 0.51 | 0.57 |
| Mn−H | 1.5696 | 0.77 | 7.08 |
| Si−H | 1.8063 | 0.51 | -0.26 |
Data derived from a study on MeC₅H₄Mn(CO)₂HSiFPh₂ and is illustrative of the type of data obtained from multipole refinement. rsc.org
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing
The primary intermolecular interaction governing the crystal packing of diols is hydrogen bonding, involving the hydroxyl groups. mdpi.comscience.gov In the crystal structure of trans-2,5-dimethyl-3-hexene-2,5-diol hemihydrate, the molecules are linked by hydrogen bonds, either directly or via a water molecule. researchgate.net The presence of both a hydrogen bond donor (-OH) and acceptor (the oxygen lone pair) allows for the formation of extensive networks. The analysis of crystal packing similarity across different structures often reveals common hydrogen-bond motifs that are energetically favorable. mdpi.com
In sterically hindered diols, both intramolecular and intermolecular hydrogen bonds can play a role in determining the most stable conformation. abo.fi While some studies on vicinal diols question the significance of intramolecular hydrogen bonding, the ability to form such bonds generally increases with the size of the ring formed by the hydrogen bond (e.g., a seven-membered ring in a 1,4-diol is often favored). researchgate.net For this compound, which can be considered a 1,4-diol with respect to the carbon backbone containing the double bond, the competition between intra- and intermolecular hydrogen bonding would be a key determinant of its packing arrangement. The crystal structure shows spirals of hydrogen bonds, indicating a well-defined and repeating intermolecular network. researchgate.net
The Cambridge Structural Database (CSD) is a critical resource for analyzing the frequency and geometry of hydrogen bonds, which relates directly to their interaction energies. mdpi.combohrium.com Such analyses show that O-H···O hydrogen bonds are among the most significant interactions influencing crystal packing.
Table 2: Crystallographic Data for a Related Diol Structure
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Interaction Type | Intermolecular Hydrogen Bonds |
| Resulting Structure | 1D Polymeric Chain |
Data derived from the crystal structure of a compound featuring intermolecular C–H⋯N hydrogen bonds, illustrating how such interactions lead to supramolecular assemblies. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Transformations
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical intermediates formed during chemical reactions. libretexts.orgscribd.com This method is highly sensitive and provides detailed information about the structure and environment of the radical. libretexts.org
In the context of transformations involving unsaturated diols like this compound, ESR spectroscopy can be used to detect and characterize transient radical species, offering mechanistic insights. A relevant study investigated the radical intermediates formed during the electroreduction of the closely related compound, 3-hexyne-2,5-diol (B43900), using an electrochemical-ESR technique with a spin trap. researchgate.net Spin traps, such as phenyl tert-butyl nitrone (PBN), are used to convert highly reactive, short-lived radicals into more stable nitroxide radicals (spin adducts) that can be readily observed by ESR. researchgate.net
The ESR spectrum's hyperfine splitting pattern is particularly informative. It arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), and the pattern can be used to identify the atoms in the vicinity of the radical center. scribd.comethernet.edu.et In the study of 3-hexyne-2,5-diol, a six-line spectrum was attributed to radicals of the form CH₃C≡CCH(OH)CH₂CH₃, while a four-line spectrum observed at higher pH was assigned to a 2-hydroxyalkyl radical, CH₃C(OH)CH=CHCH(OH)CH₃. researchgate.net This latter species is a radical derivative of this compound, demonstrating that such intermediates can be formed under reductive conditions.
The g-value, another key parameter from the ESR spectrum, is characteristic of the radical's electronic environment. mdpi.com Different types of radicals (e.g., carbon-centered, oxygen-centered) typically have distinct g-value ranges. mdpi.com By analyzing both the hyperfine splitting constants and the g-value, the structure of the radical intermediate can be confidently assigned. The detection of these radicals provides direct evidence for a radical-based mechanism in the transformation of acetylenic and olefinic diols. libretexts.orgresearchgate.net
Table 3: ESR Spectral Data for Radical Intermediates from a Related Diol
| Precursor | Proposed Radical Intermediate | ESR Spectrum Characteristics |
|---|---|---|
| 3-Hexyne-2,5-diol | CH₃C≡CCH(OH)CH₂CH₃ | Six-line spectrum |
| 3-Hexyne-2,5-diol | CH₃C(OH)CH=CHCH(OH)CH₃ | Four-line spectrum (at pH 1.5-5.0) |
Data from an electrochemical-ESR study on 3-hexyne-2,5-diol. researchgate.net
Theoretical and Computational Chemistry of 2,5 Dimethyl 3 Hexene 2,5 Diol
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,5-dimethyl-3-hexene-2,5-diol. By solving the Schrödinger equation for the molecule, researchers can determine its stable geometric and electronic structures. These studies have been instrumental in validating experimental data and providing a deeper understanding of the factors governing its stereochemistry.
The cis and trans isomers of this compound represent distinct conformational landscapes. Computational modeling, particularly using quantum mechanical methods, helps to elucidate the electronic factors that stabilize each configuration. For instance, such calculations can predict the relative energies of the cis and trans isomers, offering insights into their thermodynamic stability. The steric hindrance between the methyl groups in the cis isomer, for example, can be quantified through computational analysis, explaining potential differences in reactivity compared to the trans isomer.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of this compound, particularly the nature of its carbon-carbon double bond and the influence of the hydroxyl and methyl substituents, can be thoroughly investigated using computational methods. Analysis of the molecular orbitals, charge distribution, and bonding parameters provides a detailed picture of its reactivity.
The double bond in this compound is a region of high electron density, making it susceptible to electrophilic attack. Computational studies can map the electron density and electrostatic potential, highlighting the nucleophilic character of the double bond and the electrophilic nature of the hydroxyl protons. These insights are crucial for understanding the molecule's role in various chemical reactions, such as electrophilic additions and oxidations.
Computational Prediction of Spectroscopic Parameters
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic signatures of this compound, which are essential for its identification and characterization.
Table 1: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Significance |
|---|---|---|
| NMR Spectroscopy | Chemical Shifts | Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions aid in the assignment of complex experimental spectra and can help distinguish between the cis and trans isomers based on the unique electronic environments of their respective nuclei. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Computational methods can generate predicted IR spectra by calculating the vibrational modes of the molecule. This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as the O-H and C=C bonds. |
These computational predictions, when compared with experimental data, provide a robust method for structural confirmation and analysis.
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energy barriers between them. This is particularly useful for understanding the molecule's behavior in different solvent environments and at various temperatures.
Conformational searching algorithms, often used in conjunction with quantum mechanical calculations, systematically explore the potential energy surface of the molecule to identify all low-energy conformers. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For a flexible molecule like this compound, a thorough conformational analysis is essential for a complete understanding of its chemical properties.
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. escholarship.org
For example, in the acid-catalyzed dehydration of this compound, computational studies can model the protonation of a hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and the final elimination of a proton to form an alkene. researchgate.net These calculations can determine the activation energies for each step, allowing for the prediction of reaction rates and the identification of the rate-determining step. escholarship.org
Furthermore, computational methods can be used to study the stereochemical outcomes of reactions. For instance, in the hydrogenation of the corresponding alkyne, 2,5-dimethyl-3-hexyne-2,5-diol (B86746), to form this compound, computational models can help explain the observed selectivity for the cis or trans isomer depending on the catalyst and reaction conditions used. chemicalbook.com
Table 2: Computationally Studied Reaction Mechanisms
| Reaction Type | Computational Insights |
|---|---|
| Acid-Catalyzed Dehydration | Elucidation of E1 and E2 elimination pathways, identification of carbocation intermediates, and prediction of potential rearrangement products. researchgate.net |
| Oxidation | Modeling the interaction with oxidizing agents to understand the formation of epoxides or diones. |
| Hydrogenation | Investigating the role of catalysts in the stereoselective reduction of the corresponding alkyne to the cis or trans alkene. chemicalbook.com |
These computational investigations provide a powerful complement to experimental studies, offering a molecular-level understanding of the reactivity and properties of this compound.
Advanced Derivatization and Materials Applications of 2,5 Dimethyl 3 Hexene 2,5 Diol
Utilization as a Monomer in Polymer Chemistry (e.g., Polyol Components for Polyester (B1180765) and Polyurethane Synthesis)
2,5-Dimethyl-3-hexene-2,5-diol can function as a diol monomer, or polyol component, in step-growth polymerization reactions to synthesize polyesters and polyurethanes. samaterials.com The presence of the double bond within the polymer backbone introduces a site of unsaturation, which can be utilized for subsequent cross-linking or other post-polymerization modifications.
In polyester synthesis, this compound can be reacted with dicarboxylic acids or their derivatives through polycondensation to form unsaturated aliphatic polyesters. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid comonomer.
Similarly, in polyurethane synthesis, the diol can react with diisocyanates. researchgate.net The hydroxyl groups of the diol react with the isocyanate groups to form urethane (B1682113) linkages, creating a polyurethane chain. The incorporation of this compound introduces a point of unsaturation into the polymer, which can influence its physical and chemical properties, such as its potential for cross-linking. The related compound, 2,5-dimethyl-3-hexyne-2,5-diol (B86746), is also noted for its use as a polyol component in polyester production for polyurethanes. ottokemi.comhaihangchem.com
The table below summarizes the role of this compound in polymer synthesis:
| Polymer Type | Comonomer | Key Feature of Resulting Polymer |
| Polyester | Dicarboxylic acid/derivative | Unsaturation in the backbone |
| Polyurethane | Diisocyanate | Unsaturation in the backbone |
Synthesis of Chiral Derivatives and Enantioselective Transformations
The carbon atoms bearing the hydroxyl groups in this compound are prochiral centers. This presents an opportunity for the synthesis of chiral derivatives through enantioselective reactions. While specific examples detailing the direct enantioselective functionalization of this compound are not extensively documented in the provided search results, the broader context of asymmetric synthesis suggests potential pathways.
For instance, asymmetric hydrogenation of the double bond could, in principle, lead to chiral saturated diols. More significantly, the development of chiral ligands and catalysts for asymmetric transformations of alkenes and diols is a mature field. acs.orgumich.edunih.gov Chiral catalysts could be employed to effect enantioselective additions to the double bond or to differentiate between the two hydroxyl groups.
The synthesis of chiral amines from unactivated internal olefins via copper-catalyzed hydroamination highlights a relevant strategy. acs.org While this compound itself is not the primary substrate, the methodology demonstrates the feasibility of achieving high enantioselectivity in the functionalization of similar alkene structures. acs.org The synthesis of chiral pyrrolidines and other nitrogen-containing heterocycles often involves the diastereoselective addition of Grignard reagents to chiral imines, a strategy that underscores the importance of chiral auxiliaries and substrates in controlling stereochemistry. beilstein-journals.org
Exploration of Conjugated Systems and Polyunsaturated Analogues
The double bond in this compound can serve as a starting point for the synthesis of conjugated systems and polyunsaturated analogues. Dehydration of the diol can lead to the formation of conjugated dienes. For example, the related compound 2,5-dimethyl-2,4-hexadiene (B125384) can be formed, which can then undergo further reactions.
Oxidation of the secondary alcohol groups in the related 3-hexene-2,5-diol (B45990) can yield the corresponding dione, 3-hexene-2,5-dione, which is a conjugated system. Similar oxidation of this compound would be expected to produce (Z)-3,4-dimethylhex-3-ene-2,5-dione, a conjugated α,β-unsaturated diketone. Such conjugated systems are valuable as dienophiles or Michael acceptors in various synthetic applications.
Incorporation into Novel Material Architectures
The bifunctionality of this compound allows for its incorporation into more complex and novel material architectures beyond simple linear polymers. Its ability to act as a chain extender or a cross-linking agent due to the reactive double bond opens up possibilities for creating networked polymers, hydrogels, and other advanced materials.
The use of similar diols, such as (3E)-3-hexene-1,6-diol, as monomers in the synthesis of polymers for coatings, printing inks, and shape-memory polymers highlights the potential applications for unsaturated diols. The double bond in the polymer backbone provides a handle for further reactions, such as UV or thermal curing, to create cross-linked networks with enhanced mechanical properties.
Derivatization to Furanone Structures and Related Cyclic Compounds
Under acidic conditions, this compound can undergo cyclization reactions. The intramolecular addition of one of the hydroxyl groups to the double bond can lead to the formation of substituted tetrahydrofuran (B95107) derivatives. A known side reaction for the related saturated diol, 2,5-dimethylhexane-2,5-diol, is the formation of 2,2,5,5-tetramethyl-tetrahydrofuran under acidic conditions. google.com
Furthermore, the oxidation of this compound can lead to the formation of furanone structures. For instance, the oxidation of the related 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran can yield (Z)-3,4-dimethylhex-3-ene-2,5-dione. The compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone is a known flavorant, and its synthesis can involve the cyclization of a related hexane-2,5-dione derivative. iomcworld.comresearchgate.net The potential for this compound to be a precursor to such cyclic compounds is an area of interest. Research has also identified compounds like 2,5-dihydro-3,5-dimethyl-2-furanone in atmospheric aerosols, indicating the environmental relevance of such structures. copernicus.orgcopernicus.org
Broader Research Applications and Interdisciplinary Contexts
Insights into Fundamental Organic Reaction Mechanisms and Kinetics
2,5-Dimethyl-3-hexene-2,5-diol and its derivatives serve as important models for studying the kinetics and mechanisms of various organic reactions. The well-defined structure of these molecules allows researchers to gain a deeper understanding of reaction pathways and the factors that influence them.
The presence of both a double bond and hydroxyl groups allows for the investigation of competing reaction pathways, such as electrophilic addition to the double bond versus reactions at the alcohol functionalities. For instance, the study of the allylic rearrangement of dichloro derivatives of this compound provides insights into reaction kinetics. The rearrangement of trans-2,5-dichloro-2,5-dimethyl-3-hexene to 4,5-dichloro-2,5-dimethyl-2-hexene is a temperature-dependent process. Kinetic studies of this reaction in chloroform (B151607) at 25°C have been conducted using time-resolved 1H NMR to determine rate constants.
The compound's symmetrical nature and the steric hindrance provided by the methyl groups also play a crucial role in determining the stereochemistry of reaction products, offering a valuable tool for studying the three-dimensional aspects of chemical reactions.
Contributions to Catalysis Science and Catalyst Design
The transformation of diols, such as this compound, into valuable olefins is a significant area of research in catalysis. uu.nl The development of efficient catalysts for the deoxydehydration (DODH) of diols is driven by the need for sustainable chemical production from biomass-derived feedstocks. uu.nl
Rhenium-based catalysts, particularly methyltrioxorhenium (MTO), have shown promise in the DODH of diols. uu.nl Research in this area focuses on understanding the catalytic mechanism and designing more active and selective catalysts. The study of such catalytic systems provides valuable information on catalyst stability, substrate scope, and the influence of reaction parameters, contributing to the broader field of catalyst design. The synthesis of (E)-hex-3-ene-2,5-diol is commonly achieved through the selective hydrogenation of 3-hexyne-2,5-diol (B43900) using catalysts like palladium on carbon (Pd/C).
Applications in Fine Chemical Synthesis as a Building Block
Due to its bifunctional nature, this compound is a useful building block in the synthesis of more complex organic molecules. The double bond and hydroxyl groups can be selectively modified to introduce new functionalities and build molecular complexity.
It can be used as an intermediate in the production of various fine chemicals. For example, the oxidation of the corresponding alkene, cis-2,5-dimethyl-3-hexene, can lead to the formation of epoxides and diols, which are versatile intermediates in organic synthesis. The hydroxyl groups can be transformed into other functional groups, and the double bond can participate in various addition reactions, making it a versatile precursor for a range of target molecules.
Potential for Biochemical and Enzymatic Transformations
The study of how enzymes interact with and transform compounds like this compound is a growing area of interest. Enzymes, as highly selective catalysts, offer the potential for environmentally friendly and efficient chemical transformations.
Research into the enzymatic acylation of vicinal diols, for instance, has demonstrated the high regioselectivity that can be achieved using lipases. mdpi.com While specific studies on the enzymatic transformation of this compound are emerging, the broader field of biocatalysis suggests potential applications. Enzymes such as alcohol dehydrogenases and lipases could potentially be used for the selective oxidation, reduction, or esterification of this diol, leading to the synthesis of chiral molecules and other valuable compounds. The study of such transformations provides insights into enzyme-substrate interactions and the potential for developing novel biocatalytic processes. mdpi.com
Concluding Remarks and Future Research Perspectives
Summary of Key Academic Contributions in 2,5-Dimethyl-3-hexene-2,5-diol Research
Research on this compound has led to several important academic advancements. The synthesis of its cis and trans isomers has been a subject of study, with methods for their preparation being described in the literature. epo.org The hydrogenation of the corresponding acetylenic diol, 2,5-dimethyl-3-hexyne-2,5-diol (B86746), has been shown to preferentially produce the cis isomer. epo.org
Detailed structural analysis, particularly of the trans isomer, has provided valuable data on its molecular geometry. An accurate structure determination of trans-2,5-dimethyl-3-hexene-2,5-diol hemihydrate at low temperatures has allowed for a thorough discussion of its electron density distribution. iucr.org This type of fundamental research is crucial for understanding the relationship between molecular structure and material properties.
Furthermore, the reactivity of this compound has been explored, highlighting its utility as a chemical intermediate. Its applications in the synthesis of other compounds underscore its importance in organic synthesis.
Identification of Unexplored Research Frontiers
Despite the existing body of knowledge, several research frontiers concerning this compound remain largely unexplored. A significant area for future investigation is the comprehensive characterization and comparison of the physicochemical and reactive properties of the individual cis and trans isomers. While methods for their preparation exist, a detailed comparative study of their reactivity in various chemical transformations is lacking.
The potential of this compound as a monomer in polymerization reactions is another promising yet underdeveloped area. Investigating its copolymerization with other monomers could lead to the development of novel polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
The catalytic applications of metal complexes derived from this compound are also an area ripe for exploration. The diol's structure could lend itself to the formation of unique ligand architectures, which could, in turn, lead to catalysts with novel selectivity and activity in various organic transformations.
Potential for High-Impact Discoveries and Innovations
The unique structural features of this compound, namely the presence of both a carbon-carbon double bond and two tertiary hydroxyl groups, suggest a high potential for impactful discoveries. In materials science, the incorporation of this diol into polymer backbones could lead to materials with tailored properties. For instance, the rigidity of the double bond and the potential for hydrogen bonding from the hydroxyl groups could be exploited to create polymers with high glass transition temperatures or specific adhesive properties.
In the field of organic synthesis, the development of stereoselective reactions utilizing either the cis or trans isomer of this compound could provide access to complex molecular architectures with high precision. This could be particularly valuable in the synthesis of natural products or pharmaceutical intermediates where stereochemistry is critical.
Furthermore, the exploration of this diol in the context of "green chemistry" could lead to innovative and sustainable chemical processes. For example, its use as a bio-based monomer or its application in solvent-free reaction conditions could contribute to more environmentally friendly chemical manufacturing.
Challenges and Opportunities in the Field of Unsaturated Diol Chemistry
The broader field of unsaturated diol chemistry, in which this compound is a key example, faces both challenges and opportunities. A primary challenge lies in the development of highly selective and efficient synthetic methods for a wide range of unsaturated diols with diverse substitution patterns and stereochemistries. Overcoming this challenge would unlock the potential to fine-tune the properties of materials and molecules derived from these diols.
Another challenge is the detailed understanding of the structure-property relationships in polymers and other materials derived from unsaturated diols. This requires a combination of advanced analytical techniques and computational modeling to predict how the molecular structure of the diol translates into macroscopic properties.
Despite these challenges, the opportunities in unsaturated diol chemistry are vast. The development of novel catalysts for the synthesis and polymerization of unsaturated diols is a significant area of opportunity. Furthermore, the application of these diols in emerging technologies, such as advanced coatings, biodegradable polymers, and functional materials for electronics and energy storage, presents exciting avenues for future research and innovation. The continued exploration of compounds like this compound will undoubtedly pave the way for new discoveries and advancements in the field.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–40°C | Higher yield at lower temps due to reduced side reactions |
| Solvent | Polar aprotic (e.g., THF) | Enhances reaction rate |
| Catalyst Concentration | 5–10% (w/w) | Excess catalyst leads to decomposition |
Basic: How is this compound characterized spectroscopically?
Answer:
- IR Spectroscopy : The O–H stretch (3200–3400 cm⁻¹) and C≡C stretch (2100–2260 cm⁻¹) confirm the diol and alkyne moieties.
- NMR :
Advanced: What mechanistic insights explain the product distribution in chlorination reactions of related dienes?
Answer:
Chlorination of 2,5-dimethyl-2,4-hexadiene proceeds via 1,2- and 1,4-addition pathways. Kinetic studies show that 1,2-addition dominates (2:3 ratio with 1,4-adduct) due to lower steric hindrance in the transition state. The 1,4-adduct (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene) forms via allylic rearrangement, which is temperature-dependent and follows first-order kinetics . Computational modeling (DFT) can predict regioselectivity by comparing activation energies of competing pathways.
Q. Table 2: Chlorination Product Ratios
| Solvent | 1,2-Adduct (%) | 1,4-Adduct (%) |
|---|---|---|
| Chloroform | 40 | 60 |
| Carbon tetrachloride | 45 | 55 |
| n-Hexane | 42 | 58 |
Advanced: How do solvent effects influence the synthesis and stability of this compound derivatives?
Answer:
Solvent polarity impacts the stability of intermediates during ethoxylation (a common derivatization for surfactants). Polar solvents (e.g., water or ethanol) stabilize the transition state in ethoxylation, enhancing reaction rates. Non-polar solvents (e.g., hexane) favor crystalline product isolation but may slow down hydroxyl-group reactivity. Stability studies in aqueous solutions show hydrolysis of the alkyne moiety at pH < 3 or > 10, necessitating buffered conditions .
Basic: What are the critical physical properties for laboratory handling?
Answer:
- Melting Point : 90–94°C (lit.)
- Solubility : 240 g/L in water at 20°C; miscible with polar organic solvents (e.g., ethanol, acetone).
- Thermal Stability : Decomposes above 200°C, releasing CO and CO₂.
Q. Table 3: Thermodynamic Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 121–123°C | 7 mmHg | |
| Vapor Pressure | 0.025 hPa | 40.3°C | |
| Heat of Combustion | -3,450 kJ/mol | Calculated via DFT |
Advanced: What methodologies validate its role as a surfactant precursor?
Answer:
Ethoxylation of the diol (reacting with ethylene oxide) produces nonionic surfactants. The degree of ethoxylation (n = 5–20) is controlled by stoichiometry and monitored via MALDI-TOF mass spectrometry. Critical micelle concentration (CMC) is determined using surface tension measurements, with typical CMC values of 0.1–1.0 mM .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Although classified as non-hazardous under GHS (), it may cause skin sensitization (H317) or respiratory irritation (H334) . Recommended precautions:
- Use PPE (gloves, goggles) during synthesis.
- Store in airtight containers below 30°C to prevent oxidation.
- Neutralize spills with 10% sodium bicarbonate solution.
Advanced: How can computational chemistry predict its reactivity in novel reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for addition reactions. For example, the energy barrier for 1,2- vs. 1,4-chlorination can be compared to predict regioselectivity. Molecular docking studies (AutoDock Vina) may also assess interactions with biological targets, though current data is limited to derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
